molecular formula C19H21BrN2O3 B2651203 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide CAS No. 1704606-44-9

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2651203
CAS No.: 1704606-44-9
M. Wt: 405.292
InChI Key: KRDAPCATCOFEHD-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide (CAS 1704606-44-9) is a synthetic benzamide derivative with a molecular formula of C19H21BrN2O3 and a molecular weight of 405.3 g/mol . This chemical features a complex structure that incorporates a 2-bromo-5-methoxybenzamide group linked to a 1-methylindoline moiety via a hydroxyethyl spacer. Researchers should note that a closely related analogue exists, 2-bromo-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-5-methoxybenzamide (CAS 2034526-94-6), which possesses an indole ring instead of an indoline and a slightly different molecular formula (C19H19BrN2O3) and weight (403.27 g/mol) . Benzamide derivatives are of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Structurally similar compounds, specifically benzophenanthridinone derivatives, have been investigated as potent inhibitors of DNA repair enzymes, Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and Topoisomerase I (TOP1) . Inhibiting these targets can overcome cancer cell resistance to Topoisomerase I poisons, and dual TOP1/TDP1 inhibitors have been shown to induce TOP1-DNA covalent complexes (TOP1cc), TDP1-DNA complexes (TDP1cc), and DNA damage, leading to apoptosis in cancer cells at sub-micromolar concentrations . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-22-8-7-12-9-13(3-6-17(12)22)18(23)11-21-19(24)15-10-14(25-2)4-5-16(15)20/h3-6,9-10,18,23H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDAPCATCOFEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Amidation: Formation of the benzamide structure.

    Hydroxylation: Introduction of the hydroxy group.

    Methoxylation: Addition of the methoxy group.

    Indole Derivatization: Incorporation of the indole moiety.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as using continuous flow reactors and automated systems, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that compounds similar to 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology.
  • Antimicrobial Properties : The compound has shown antimicrobial activity, inhibiting the growth of specific bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential use in treating infections.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of proteins involved in critical physiological processes. This mechanism is particularly relevant in the context of diseases characterized by aberrant enzyme activity.

Biological Studies

The biological activity of this compound extends beyond anticancer and antimicrobial properties:

  • Oxidative Stress Modulation : It has been studied for its antioxidative properties, which may help prevent oxidative damage associated with various diseases.
  • Cell Signaling Pathways : The compound's interaction with receptors involved in cellular signaling pathways may influence processes such as inflammation and cell proliferation.

Data Table: Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of specific bacterial strains
Enzyme InhibitionModulates enzyme activity related to disease processes
AntioxidativePrevents oxidative damage; potential therapeutic implications

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogues

2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g)
  • Molecular Formula : C₁₄H₁₈BrN₂O₃
  • Synthesis : Synthesized via Ugi-4CR reaction (42% yield) .
  • Physical Properties :
    • Melting Point: 153–155°C
    • Rf: 0.30 (50% EtOAc/petroleum ether)
    • HRMS (ESI): [M + H]⁺ = 375.0557 (calc. 375.0570) .
2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o)
  • Molecular Formula : C₂₄H₂₂Br₂N₂O₃
  • Synthesis : Prepared via copper-catalyzed modular assembly (51% yield) .
  • Physical Properties :
    • Melting Point: 191–192°C
    • Rf: 0.48 (50% EtOAc/petroleum ether)
    • HRMS (ESI): [M + H]⁺ = 377.0496 (calc. 377.0495) .
5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide
  • Molecular Formula : C₁₅H₁₂BrN₅O₂
  • Structural Features : Incorporates a tetrazole ring, enhancing hydrogen-bonding capacity and metabolic stability .
  • Key Data :
    • SMILES: C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=NNN=N3
    • InChIKey: LOUZFMUUTWRZLU-UHFFFAOYSA-N .

Comparative Analysis

Structural Influence on Properties
  • Polarity : Higher Rf values (e.g., 0.48 for 5o vs. 0.30 for 1g ) correlate with increased lipophilicity due to bulky substituents (4-bromophenyl in 5o ) .
  • Thermal Stability : Higher melting points in 5o (191–192°C) suggest stronger intermolecular forces (e.g., π-π stacking from aromatic groups) compared to 1g .
  • Synthetic Efficiency : Copper catalysis in 5o ’s synthesis achieved higher yields (51%) than the Ugi-4CR method for 1g (42%) .
Functional Group Impact
  • Hydroxyethyl-Indoline vs. Tert-Butylamide : The target compound’s 1-methylindolin-5-yl group may enhance receptor binding compared to 1g ’s tert-butylamide, which is sterically bulky but metabolically stable .
  • Tetrazole vs.

Research Implications and Limitations

  • Gaps in Data : The absence of direct biological or crystallographic data for the target compound limits mechanistic insights.
  • Future Directions : Comparative studies on kinase inhibition, solubility, and metabolic stability are needed. SHELX-based crystallography (as in ) could resolve 3D structures to guide optimization.

Biological Activity

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide is a synthetic organic compound notable for its unique structural features, including a bromine atom, a methoxy group, and an indoline structure. This compound is part of the benzamide class and has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H20BrN3O3\text{C}_{19}\text{H}_{20}\text{BrN}_{3}\text{O}_{3}

Its structure includes:

  • A bromine atom which is known to enhance biological activity.
  • A hydroxy group that increases solubility and facilitates interactions with biological targets.
  • A methoxy group that may influence the compound's pharmacokinetics.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of 5-methoxybenzamide.
  • Formation of the indoline precursor through alkylation reactions.
  • Coupling reaction to form the final product under specific conditions, often utilizing solvents like tetrahydrofuran (THF) and catalysts such as triethylamine.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent . Key findings include:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism involves:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in cancer cells through interaction with cellular pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor of palmitoyl acyltransferases, enzymes that play a crucial role in protein modification. This inhibition can affect cellular signaling pathways, potentially leading to therapeutic applications in diseases associated with dysregulated palmitoylation .

Case Studies

  • Study on Anticancer Properties : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models by inhibiting key signaling pathways involved in cancer progression.
  • Enzyme Interaction Studies : Molecular docking studies have shown that this compound binds effectively to the active sites of target enzymes, suggesting a strong potential for drug development.

Comparative Analysis

A comparison of the biological activities among related compounds reveals the unique efficacy of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundBromine, Hydroxy, MethoxyAnticancer, Enzyme Inhibition
Similar Indole DerivativeIndole structureModerate Anticancer
Benzamide AnalogBenzamide backboneLow Enzyme Inhibition

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm methoxy (-OCH₃), bromo (-Br), and amide (-CONH-) groups. For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 433.05).
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., torsion angles between benzamide and indoline moieties) .

How does the bromo substituent influence the compound’s bioactivity in receptor-binding studies?

Advanced
The bromo group enhances steric bulk and electron-withdrawing effects, impacting affinity for targets like dopamine D₂ and serotonin 5-HT₃ receptors.

  • Comparative assays : Replace bromo with chloro or fluoro analogs to assess binding affinity shifts. Evidence shows brominated benzamides exhibit 2–3× higher D₂ receptor inhibition than non-halogenated analogs .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the bromo group and hydrophobic receptor pockets .

What experimental designs address contradictions between in vitro and in vivo efficacy data?

Q. Advanced

  • Controlled block design : Implement split-split plot models (e.g., randomized blocks with variables like dosage, administration route, and time points) to isolate confounding factors .
  • Bioavailability optimization : Assess solubility (via logP measurements) and metabolic stability (using liver microsome assays). Adjust formulation (e.g., PEG-based carriers) if poor in vivo absorption is observed .

How can crystallographic data guide the optimization of this compound’s stability?

Q. Advanced

  • Hydrogen-bond analysis : X-ray structures reveal intermolecular H-bonds between the hydroxyethyl group and amide oxygen, which stabilize the solid-state conformation .
  • Polymorph screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify the most thermodynamically stable form.

What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

  • Scaffold diversification : Synthesize analogs with modified indoline (e.g., 1-ethyl instead of 1-methyl) or benzamide (e.g., 5-ethoxy instead of 5-methoxy) groups .
  • Biological profiling : Test analogs against bacterial biofilms (e.g., Staphylococcus aureus) to correlate substituents with GroEL/ES inhibitory activity .

How can solubility challenges be mitigated during formulation for cellular assays?

Q. Basic

  • Co-solvent systems : Use DMSO (≤1% v/v) in PBS or cell culture media.
  • pH adjustment : Protonate the amine group in acidic buffers (pH 4–5) to enhance aqueous solubility .

What stability tests are recommended under varying storage conditions?

Q. Basic

  • Thermal stability : Incubate solid samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Photostability : Expose solutions to UV light (320–400 nm) and track changes in absorbance spectra .

What mechanistic insights exist for this compound’s interaction with neurological targets?

Q. Advanced

  • Radioligand displacement assays : Measure IC₅₀ values against ³H-spiperone (D₂ receptor) and ³H-GR65630 (5-HT₃ receptor) to determine competitive inhibition .
  • Calcium flux assays : Use SH-SY5Y cells expressing 5-HT₃ receptors to quantify functional antagonism .

How can computational modeling predict metabolite formation?

Q. Advanced

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., indoline ring).
  • Density Functional Theory (DFT) : Calculate activation energies for bond cleavage (e.g., amide hydrolysis) to prioritize labile regions for structural modification .

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